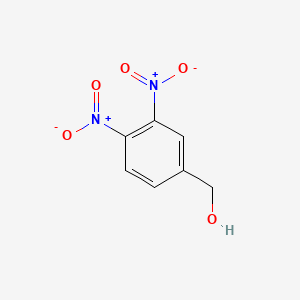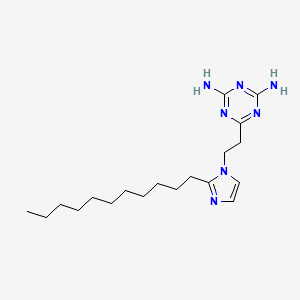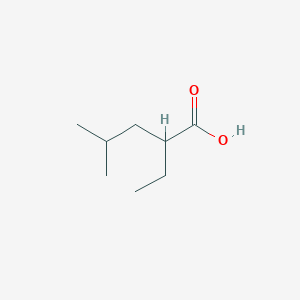![molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]acetic acid CAS No. 5427-99-6](/img/structure/B1346026.png)
2-[(2-Nitrophenyl)amino]acetic acid
説明
“2-[(2-Nitrophenyl)amino]acetic acid” is a chemical compound with the IUPAC name (2-nitroanilino)acetic acid . It has a molecular weight of 196.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(2-Nitrophenyl)amino]acetic acid” is 1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .科学的研究の応用
Electrochemical Sensing Platform
- Application: Used in the development of an electrochemical sensing platform for detecting nitro aromatic toxins, including 2-amino-4-nitrophenol and 2-methyl-3-nitrophenyl acetic acid.
- Mechanism: Utilizes gold-copper alloy nanoparticles for enhanced sensitivity and specificity in toxin detection.
- Details: Computational studies correlate experimental findings with theoretical outcomes, demonstrating the efficacy of this sensing method.
- Source: (Shah et al., 2017).
Schiff Base Ligand Synthesis
- Application: Involved in synthesizing Schiff base ligands for metal ions, contributing to studies in coordination chemistry and metallopharmaceuticals.
- Mechanism: Reacted with metal ions to produce compounds with antioxidant and xanthine oxidase inhibitory activities.
- Details: The zinc complex of this compound exhibits significant enzymatic inhibitory activity.
- Source: (Ikram et al., 2015).
Hydroxyl Protecting Group in Organic Synthesis
- Application: Acts as a protecting group for hydroxyl functions in organic synthesis.
- Mechanism: Its acetates are stable under common carbohydrate transformations and can be selectively removed without affecting other protecting groups.
- Details: Offers a new approach to protection in synthetic organic chemistry, particularly in carbohydrate chemistry.
- Source: (Daragics & Fügedi, 2010).
Intramolecular Hydrogen-Bond Studies
- Application: Used in studying intramolecular hydrogen bonding in organic compounds.
- Mechanism: Analyzed via NMR and X-ray crystallography to understand hydrogen bonding dynamics.
- Details: Provides insights into the electronic behavior of hydrogen bonds in organic molecules.
- Source: (Romero & Margarita, 2008).
Nitrophenyl Acetate Reactions
- Application: Investigated in reactions involving nitrophenyl acetates, relevant to organic synthesis and bioconjugation chemistry.
- Mechanism: Studied in various solvent systems to understand medium effects on reaction kinetics.
- Details: Provides crucial information for optimizing reaction conditions in synthetic chemistry.
- Source: (Deady et al., 1983).
Herbicidal Activity
- Application: Investigated for its role in synthesizing compounds with selective herbicidal activity.
- Mechanism: Synthesis of derivatives for effective control of broadleaf weeds in agricultural settings.
- Details: Demonstrates potential for developing new, more efficient herbicides.
- Source: (Hayashi, 1990).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers There are several peer-reviewed papers and technical documents related to “2-[(2-Nitrophenyl)amino]acetic acid” available at Sigma-Aldrich . These documents could provide further information on the compound’s properties, uses, and potential applications.
特性
IUPAC Name |
2-(2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCEZSPCHBRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202630 | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitrophenyl)amino]acetic acid | |
CAS RN |
5427-99-6 | |
| Record name | N-(2-Nitrophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)







![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)

